

# Spectroscopic Characterization of 2-Phenylthioethyl Acrylate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylthio ethyl acrylate

CAS No.: 56685-62-2

Cat. No.: B14632793

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This technical guide provides an in-depth analysis of the spectroscopic data for 2-phenylthioethyl acrylate (CAS 95175-38-5), a molecule of interest in materials science and organic synthesis.<sup>[1][2]</sup> Given the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and established spectroscopic principles to provide a robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of 2-phenylthioethyl acrylate through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

## Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for 2-phenylthioethyl acrylate will be used throughout this guide.

Caption: Molecular structure of 2-phenylthioethyl acrylate with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental NMR data, the following  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are predicted using established algorithms and databases.[3][4][5][6][7][8][9][10]

## $^1\text{H}$ NMR Spectroscopy

The predicted  $^1\text{H}$  NMR spectrum of 2-phenylthioethyl acrylate in  $\text{CDCl}_3$  is summarized in the table below. The chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) at 0 ppm. The splitting patterns are predicted based on the n+1 rule, and the coupling constants (J) are estimated.

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
H-9', H-11'	7.35 - 7.45	Multiplet	-	ortho-Protons of Phenyl Ring
H-8', H-10', H-12'	7.20 - 7.30	Multiplet	-	meta- and para-Protons of Phenyl Ring
H-2	6.42	Doublet of Doublets	J <sub>trans</sub> = 17.3, J <sub>cis</sub> = 10.5	Vinylic Proton
H-1a (trans to H-2)	6.15	Doublet of Doublets	J <sub>trans</sub> = 17.3, J <sub>gem</sub> = 1.5	Vinylic Proton
H-1b (cis to H-2)	5.85	Doublet of Doublets	J <sub>cis</sub> = 10.5, J <sub>gem</sub> = 1.5	Vinylic Proton
H-4	4.35	Triplet	6.5	-O-CH <sub>2</sub> -
H-5	3.20	Triplet	6.5	-S-CH <sub>2</sub> -

Interpretation:

- **Aromatic Protons (7.20 - 7.45 ppm):** The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. The ortho-protons (H-9', H-11') are typically slightly downfield compared to the meta- and para-protons due to the deshielding effect of the sulfur atom.
- **Vinylic Protons (5.85 - 6.42 ppm):** The three protons of the acrylate group exhibit a characteristic AMX spin system.<sup>[11]</sup> The proton on C2 (H-2) will be a doublet of doublets due to coupling with the two geminal protons on C1. The two protons on C1 (H-1a and H-1b) will also be doublets of doublets, showing geminal, cis, and trans couplings.
- **Ethyl Protons (3.20 and 4.35 ppm):** The two methylene groups of the ethyl chain appear as triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (H-4) are more deshielded and appear further downfield than the protons on the carbon adjacent to the sulfur (H-5).

## <sup>13</sup>C NMR Spectroscopy

The predicted proton-decoupled <sup>13</sup>C NMR spectrum of 2-phenylthioethyl acrylate in CDCl<sub>3</sub> is presented below. Chemical shifts are referenced to TMS at 0 ppm.

Carbon(s)	Predicted Chemical Shift (ppm)	Assignment
C-3	166.0	Carbonyl Carbon (C=O)
C-6'	135.5	ipso-Carbon of Phenyl Ring
C-2	131.5	Vinylic Carbon (=CH)
C-9', C-11'	130.0	ortho-Carbons of Phenyl Ring
C-8', C-12'	129.0	meta-Carbons of Phenyl Ring
C-10'	127.0	para-Carbon of Phenyl Ring
C-1	128.5	Vinylic Carbon (=CH <sub>2</sub> )
C-4	63.5	-O-CH <sub>2</sub> -
C-5	32.0	-S-CH <sub>2</sub> -

## Interpretation:

- Carbonyl Carbon (166.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
- Aromatic and Vinylic Carbons (127.0 - 135.5 ppm): The carbons of the phenyl ring and the acrylate double bond resonate in this region. The ipso-carbon (C-6') attached to the sulfur is typically deshielded.
- Aliphatic Carbons (32.0 and 63.5 ppm): The two methylene carbons of the ethyl chain appear at higher field. The carbon bonded to the more electronegative oxygen atom (C-4) is further downfield than the carbon bonded to the sulfur atom (C-5).

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 2-phenylthioethyl acrylate are detailed below.[\[12\]](#)  
[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic and Vinylic
2980 - 2850	Medium	C-H Stretch	Aliphatic (CH <sub>2</sub> )
~1725	Strong	C=O Stretch	α,β-Unsaturated Ester
~1635	Medium	C=C Stretch	Vinylic
1580, 1480	Medium-Weak	C=C Stretch	Aromatic Ring
~1410	Medium	=C-H Bend	Vinylic
~1180	Strong	C-O Stretch	Ester
~740, ~690	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene
~700	Weak-Medium	C-S Stretch	Thioether

## Interpretation:

The IR spectrum is expected to be dominated by a strong carbonyl stretch of the  $\alpha,\beta$ -unsaturated ester at approximately  $1725\text{ cm}^{-1}$ . The presence of both aromatic and vinylic C-H stretches above  $3000\text{ cm}^{-1}$  and aliphatic C-H stretches below  $3000\text{ cm}^{-1}$  will be evident. The C=C stretching vibrations of the acrylate and the aromatic ring will appear in the  $1635\text{-}1480\text{ cm}^{-1}$  region. Strong bands in the fingerprint region corresponding to the C-O stretch of the ester and the out-of-plane C-H bending of the monosubstituted benzene ring will also be key diagnostic peaks. A weaker C-S stretching band is anticipated around  $700\text{ cm}^{-1}$ .

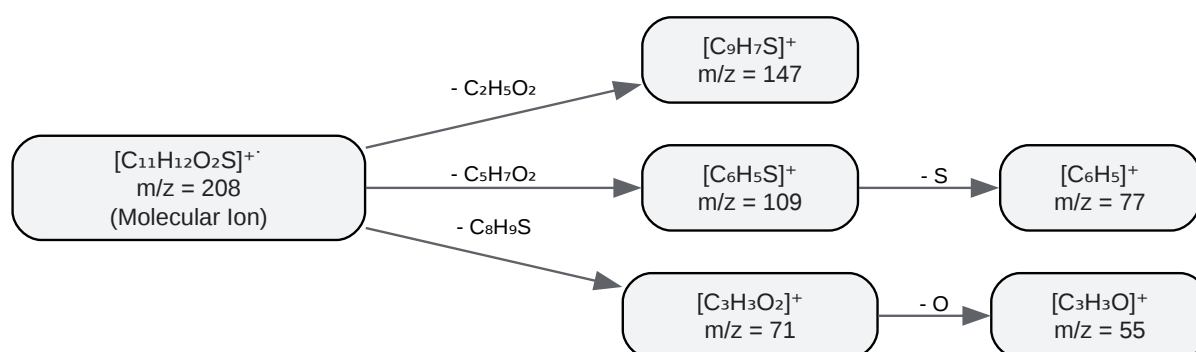
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted fragmentation of 2-phenylthioethyl acrylate under electron ionization (EI) is discussed below.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Expected Molecular Ion:

The molecular formula of 2-phenylthioethyl acrylate is  $\text{C}_{11}\text{H}_{12}\text{O}_2\text{S}$ , giving a molecular weight of  $208.28\text{ g/mol}$ .[\[1\]](#)[\[2\]](#) The molecular ion peak ( $\text{M}^+$ ) is expected at  $m/z = 208$ .

Proposed Fragmentation Pathway:



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